molecular formula C25H27ClN2O3 B11059438 N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide

N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide

Cat. No.: B11059438
M. Wt: 438.9 g/mol
InChI Key: MTYZPLVCQKNKPY-UHFFFAOYSA-N
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Description

N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with 4-chlorophenoxyacetic acid to form the intermediate 1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide. The reaction conditions often involve the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, amine derivatives, and phenoxy-substituted benzamides .

Scientific Research Applications

N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s ability to penetrate biological membranes, while the benzamide moiety can interact with various enzymes and receptors. This compound may inhibit viral replication by targeting viral enzymes or modulate immune responses by interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-1-adamantyl-2-{[(4-bromophenoxy)acetyl]amino}benzamide
  • N-1-adamantyl-2-{[(4-methylphenoxy)acetyl]amino}benzamide
  • N-1-adamantyl-2-{[(4-fluorophenoxy)acetyl]amino}benzamide

Uniqueness

N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C25H27ClN2O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-(1-adamantyl)-2-[[2-(4-chlorophenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C25H27ClN2O3/c26-19-5-7-20(8-6-19)31-15-23(29)27-22-4-2-1-3-21(22)24(30)28-25-12-16-9-17(13-25)11-18(10-16)14-25/h1-8,16-18H,9-15H2,(H,27,29)(H,28,30)

InChI Key

MTYZPLVCQKNKPY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4NC(=O)COC5=CC=C(C=C5)Cl

Origin of Product

United States

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